Sulindac sulfone-d3

CAS No.:

Cat. No.: VC20249234

Molecular Formula: C20H17FO4S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17FO4S |

|---|---|

| Molecular Weight | 375.4 g/mol |

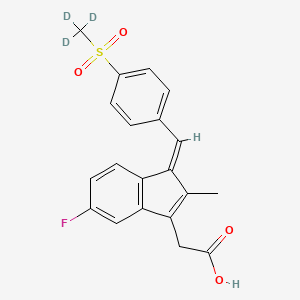

| IUPAC Name | 2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |

| Standard InChI | InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

| Standard InChI Key | MVGSNCBCUWPVDA-FHFLIJIYSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

| Canonical SMILES | CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Sulindac sulfone-d3 (CAS No. 250608-67-4) is a deuterium-enriched derivative of sulindac sulfone, a metabolite of the prodrug sulindac. The molecular formula of sulindac sulfone-d3 is , with a molecular weight of 375.43 g/mol . The deuterium atoms are strategically substituted at the methylthio group attached to the benzylidene moiety, replacing three hydrogen atoms (Fig. 1). This modification minimally alters the compound’s steric and electronic properties while significantly enhancing its stability in metabolic studies .

Table 1: Key Physicochemical Properties of Sulindac Sulfone-d3

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.43 g/mol |

| CAS Registry Number | 250608-67-4 |

| Deuterium Substitution | Methylthio group (-S-CD3) |

The structural integrity of sulindac sulfone-d3 ensures its co-elution with non-deuterated sulindac sulfone in chromatographic analyses, making it indispensable for mass spectrometry-based quantification .

Synthesis and Isotopic Labeling Strategies

The synthesis of sulindac sulfone-d3 involves the selective deuteration of sulindac sulfone’s methylthio group. This process typically employs hydrogen-deuterium exchange reactions under controlled catalytic conditions. The precursor, sulindac sulfone (CAS No. 59973-80-7), undergoes oxidation of its sulfide moiety to the sulfone, followed by deuterium incorporation at the methyl group .

Deuterated analogs like sulindac sulfone-d3 are synthesized to serve as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical chromatographic behavior to the parent compound ensures accurate quantification, while the mass shift () allows unambiguous detection in biological samples .

Analytical Applications in Pharmaceutical Research

Quantification of Sulindac Sulfone in Biological Matrices

Sulindac sulfone-d3 is widely used to quantify sulindac sulfone in plasma, serum, and tissue homogenates. For example, in pharmacokinetic studies, researchers spike known concentrations of sulindac sulfone-d3 into samples before extraction. The deuterated compound’s signal ratio to endogenous sulindac sulfone enables precise measurement, even at nanogram-per-milliliter concentrations .

Metabolic Stability Studies

Deuterium labeling reduces the metabolic degradation rate of sulindac sulfone-d3 compared to its non-deuterated counterpart. This property facilitates investigations into hepatic clearance pathways and cytochrome P450-mediated oxidation . Studies in vitro hepatocyte models demonstrate that sulindac sulfone-d3 exhibits a 1.5-fold longer half-life than sulindac sulfone, underscoring the isotope effect on metabolic stability .

Pharmacological Profile and Mechanistic Insights

Antineoplastic Activity

Sulindac sulfone, the non-deuterated parent compound, exhibits chemopreventive effects in colorectal and mammary carcinomas . It downregulates specificity protein (Sp) transcription factors (Sp1, Sp3, Sp4), which are overexpressed in cancer cells and drive the expression of pro-survival genes like BCL-2, EGFR, and VEGF . In SW480 colon cancer cells, sulindac sulfone at 25–50 μM concentrations induces reactive oxygen species (ROS), leading to Sp protein degradation and apoptosis . While direct evidence for sulindac sulfone-d3’s antineoplastic activity is limited, its structural similarity suggests potential utility in tracking sulfone metabolism during therapy .

Table 2: Comparative Pharmacological Effects of Sulindac Sulfone and Its Analogs

| Compound | IC50 in SW480 Cells (μM) | Key Targets |

|---|---|---|

| Sulindac sulfone | 25–50 | Sp1, Sp3, Sp4, ROS |

| Sulindac sulfide | 10–20 | β-catenin, AMPK/Akt |

| Sulindac sulfone-d3 | Not reported | Internal standard use |

Research Gaps and Future Directions

Despite its analytical utility, the therapeutic potential of sulindac sulfone-d3 remains underexplored. Key areas for future investigation include:

-

In Vivo Tracking: Leveraging sulindac sulfone-d3’s isotopic signature to map tissue distribution and metabolite formation in animal models.

-

Mechanistic Studies: Assessing whether deuterium substitution influences Sp transcription factor binding or ROS induction compared to sulindac sulfone.

-

Clinical Validation: Developing validated LC-MS/MS methods using sulindac sulfone-d3 to monitor sulfone levels in clinical trials of sulindac-based regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume